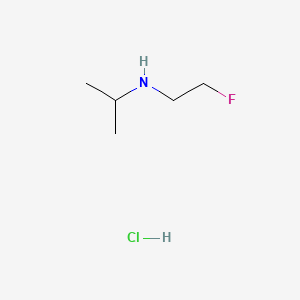

(2-Fluoroethyl)(propan-2-yl)aminehydrochloride

CAS No.:

Cat. No.: VC20453139

Molecular Formula: C5H13ClFN

Molecular Weight: 141.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H13ClFN |

|---|---|

| Molecular Weight | 141.61 g/mol |

| IUPAC Name | N-(2-fluoroethyl)propan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H12FN.ClH/c1-5(2)7-4-3-6;/h5,7H,3-4H2,1-2H3;1H |

| Standard InChI Key | UBUCYWUVVBMJEQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NCCF.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Geometry

The compound’s structure features a secondary amine center bonded to an isopropyl group and a 2-fluoroethyl chain. The fluorine atom’s electronegativity induces a dipole moment, polarizing the C–F bond and influencing intermolecular interactions. X-ray crystallography data are unavailable, but computational models predict a staggered conformation to minimize steric hindrance between the isopropyl and fluoroethyl groups.

Physical Properties

While empirical data (e.g., melting point, density) are lacking, predictions based on analogous compounds suggest:

-

Solubility: High solubility in water and polar solvents due to ionic character.

-

Lipophilicity: Increased compared to non-fluorinated amines, enhancing membrane permeability in biological systems.

-

Stability: Likely stable at room temperature but susceptible to hydrolysis under strongly acidic or basic conditions.

Reactivity and Functional Transformations

The amine and fluorinated moieties govern the compound’s reactivity:

-

Amine Reactions:

-

Alkylation/Acylation: The secondary amine can undergo further alkylation or acylation to form tertiary amines or amides, respectively.

-

Salt Metathesis: Reaction with strong bases (e.g., NaOH) regenerates the free amine.

-

-

C–F Bond Reactivity: The C–F bond is resistant to homolytic cleavage but may participate in nucleophilic aromatic substitution if activated by electron-withdrawing groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume